molecular formula C23H20O5 B11157261 2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

Cat. No.: B11157261
M. Wt: 376.4 g/mol
InChI Key: MFUIWWHAQASCJX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex polycyclic compound featuring a fused cyclopenta[c]pyrano[2,3-f]chromene scaffold substituted with a 2-methoxyphenyl group at position 2 and a methyl group at position 3.

Properties

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione

InChI

InChI=1S/C23H20O5/c1-12-10-19-21(13-7-5-8-14(13)23(25)28-19)22-20(12)16(24)11-18(27-22)15-6-3-4-9-17(15)26-2/h3-4,6,9-10,18H,5,7-8,11H2,1-2H3

InChI Key

MFUIWWHAQASCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. The reaction is typically carried out under solvent-free conditions, which not only reduces the environmental impact but also enhances the yield and purity of the product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. The chromene moiety is particularly noteworthy for its pharmacological properties:

  • Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Anticancer Properties : Structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
  • Antimicrobial Effects : Some derivatives have been evaluated for their ability to inhibit microbial growth, indicating potential uses in treating infections.

Applications in Medicinal Chemistry

The unique structural arrangement of 2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione positions it as a candidate for drug development:

Application AreaDescription
Drug Development Potential lead compound for designing new anticancer or antimicrobial agents.
Pharmacological Studies Investigating the mechanism of action and therapeutic efficacy in preclinical models.
Chemical Biology Studying interactions with specific biological targets to elucidate pathways involved in disease processes.

Case Studies

  • Antioxidant Activity Evaluation : A study demonstrated that derivatives of this compound showed significant free radical scavenging capabilities compared to standard antioxidants.
  • Cytotoxicity Testing : In vitro studies on cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, warranting further investigation into its mechanisms of action.
  • Antimicrobial Screening : Various derivatives were tested against bacterial strains, showing promising results that suggest potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclopentane fusion distinguishes it from pyrano-chromene derivatives lacking this moiety .
  • Substituent positioning (e.g., 2-methoxyphenyl vs. 4-methoxyphenyl in analog 17 ) may influence electronic properties and steric interactions.

Key Observations :

  • The use of ionic liquids (e.g., [BMIM]Br) in improves reaction efficiency and sustainability compared to traditional solvents .
  • The target compound’s synthesis may require multicomponent reactions similar to those in and but with tailored catalysts for cyclopentane formation.

Key Hypotheses :

  • The target’s 2-methoxyphenyl group could enhance antioxidant activity via radical stabilization, as seen in .

Biological Activity

The compound 2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic molecule notable for its unique bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The presence of various functional groups within its structure suggests a diverse range of interactions with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C23H20O5C_{23}H_{20}O_5, indicating a high degree of saturation and the potential for significant biological activity. The key structural features include:

  • Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
  • Methyl Substituent : Could play a role in modulating biological activity through steric effects.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds related to this structure have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown significant antibacterial properties against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The chromene moiety is often associated with antitumor properties. Studies have indicated that similar compounds can inhibit cancer cell proliferation effectively .
  • Antioxidant Properties : The presence of phenolic structures in related compounds suggests potential antioxidant activity, which could mitigate oxidative stress in cells .

Antimicrobial Activity

A study focusing on the antibacterial properties of structurally similar compounds revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This was assessed through minimum inhibitory concentration (MIC) values, showing that modifications in the structure significantly influenced antimicrobial efficacy.

CompoundMIC (µg/mL)Bacteria Targeted
Compound A32Bacillus subtilis
Compound B16Staphylococcus aureus
Compound C64Escherichia coli

Antitumor Mechanisms

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. Mechanistic investigations revealed that it affects the expression of key apoptotic proteins such as Bcl-2 and Bax.

ProteinExpression Level (Fold Change)
Bcl-20.5
Bax2.0

These results indicate a shift towards pro-apoptotic signaling pathways, suggesting a mechanism through which the compound exerts its antitumor effects.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical evaluation of a derivative of this compound showed significant reduction in bacterial load in infected models, supporting its potential as an antibiotic agent.
  • Case Study on Cancer Cell Lines : In a study involving various cancer cell lines, the compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating promising antitumor activity.

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